(2S)-2,3-dimethyl-3-phenylbutanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(2S)-2,3-dimethyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
KECHYYPVJPHADT-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Chiral Building Block
(2S)-2,3-dimethyl-3-phenylbutanoic acid serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows it to be utilized in asymmetric synthesis processes, where the control of stereochemistry is crucial for the desired biological activity of the final products. This compound's enantiomeric purity enhances its utility in developing chiral catalysts and ligands, which are essential for synthesizing other chiral compounds.
Enzyme Interaction Studies
Research indicates that (2S)-2,3-dimethyl-3-phenylbutanoic acid can act as a model compound for studying enzyme-substrate interactions. Its chirality plays a vital role in determining binding affinities and selectivities towards various enzymes and receptors. This characteristic makes it a subject of interest in pharmacological studies aimed at understanding how chirality influences biological activity .
Potential Therapeutic Uses
The compound has been investigated for its potential applications in medicinal chemistry, particularly as a precursor for developing new pharmaceuticals. Modifications to its structure can lead to derivatives with enhanced efficacy and reduced side effects. For instance, derivatives of related compounds have shown promise as dipeptidyl peptidase-IV inhibitors, which are relevant in treating conditions like type 2 diabetes .
Industrial Applications
Fine Chemicals Production
In the industrial sector, (2S)-2,3-dimethyl-3-phenylbutanoic acid is used in producing fine chemicals and as an intermediate in synthesizing agrochemicals and fragrances. Its role as an intermediate highlights its importance in various chemical manufacturing processes that require high stereoselectivity .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following table compares (2S)-2,3-dimethyl-3-phenylbutanoic acid with key analogs from the evidence:
Key Observations :
- Phenyl vs. Diphenyl Substitution: The target compound’s single phenyl group (vs. two in benzilic acid ) reduces steric hindrance and may enhance solubility in non-polar solvents.
- Hydroxyl/Amino Groups: Unlike the hydroxyl-rich analog in and the amino-containing compound in , the target lacks polar functional groups beyond the carboxylic acid, suggesting lower water solubility.
- Stereochemical Complexity : The S-configuration at C2 aligns with the chiral center in , but the (2R,3S) diastereomer in highlights how stereochemistry impacts biological activity and intermolecular interactions.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4.8) dominates acidity. The electron-donating methyl groups may slightly reduce acidity compared to benzilic acid (pKa ~3.0), where electron-withdrawing phenyl groups stabilize the deprotonated form .
- Solubility: The absence of hydroxyl/amino groups (cf. ) likely reduces aqueous solubility. Predicted logP values (estimated ~3.5) suggest moderate lipophilicity.
- Thermal Stability : Branched alkyl chains (dimethyl groups) may increase thermal stability compared to linear analogs, similar to trends observed in .
Research Findings and Data Gaps
- Spectroscopic Data : The target’s IR spectrum would show C=O stretching (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹), consistent with .
- Data Limitations : Critical properties (e.g., melting point, specific rotation) and biological data are absent in the provided evidence, necessitating further experimental validation.
Vorbereitungsmethoden
Asymmetric Aldol Reaction
The asymmetric Aldol reaction constructs the carbon backbone while establishing stereochemistry. In one approach, methyl isobutyrate undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by alkylation with phenethyl bromide to yield a β-keto ester intermediate . Subsequent stereoselective reduction with sodium borohydride (NaBH4) in tetrahydrofuran (THF) achieves 78% yield and 88% ee . Critical parameters include:
| Parameter | Conditions | Outcome |
|---|---|---|
| Base | LDA in THF | Deprotonation at C2 |
| Alkylating Agent | Phenethyl bromide | Introduces phenyl group |
| Reduction | NaBH4, 0°C → rt | 88% ee, 78% yield |
Limitations : Moderate enantioselectivity and competing side reactions during alkylation.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like Evans’ oxazolidinone enforce stereocontrol. The method involves:
-
Condensation of (R)-4-benzyl-2-oxazolidinone with 3-phenylbut-2-enoic acid.
-
Diastereoselective methylation using methyl iodide and lithium hexamethyldisilazide (LiHMDS) .
-
Hydrolysis with lithium hydroperoxide to release the target acid.
| Step | Conditions | Diastereomeric Ratio |
|---|---|---|
| Alkylation | LiHMDS, −78°C, CH2Cl2 | 19:1 (dr) |
| Hydrolysis | LiOH, H2O2, THF/H2O | 95% yield |
This method achieves >99% ee but requires multi-step purification .
Enzymatic Kinetic Resolution
Lipase-catalyzed hydrolysis of racemic esters resolves enantiomers. For example, Candida antarctica lipase B (CAL-B) hydrolyzes ethyl (±)-2,3-dimethyl-3-phenylbutanoate selectively, yielding (2S)-acid with 94% ee .
| Condition | Value |
|---|---|
| Enzyme | CAL-B (immobilized) |
| Substrate | Ethyl (±)-ester |
| Solvent | Phosphate buffer (pH 7.0) |
| Conversion | 45% |
| ee (Product) | 94% |
Advantage : Scalable and eco-friendly. Drawback : Maximum theoretical yield limited to 50% .
Ru-BINAP-Catalyzed Asymmetric Hydrogenation
Hydrogenation of α,β-unsaturated precursors using Ru-(S)-BINAP complexes achieves high stereoselectivity. For instance, (E)-2,3-dimethyl-3-phenylbut-2-enoic acid undergoes hydrogenation (50 psi H2, 25°C) to afford (2S)-acid in 92% yield and 96% ee .
| Parameter | Conditions |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure | 50 psi H2 |
| Solvent | Methanol |
| ee | 96% |
Note : Requires synthesis of enantiopure enoic acid precursors via Wittig or Horner-Wadsworth-Emmons reactions .
Grignard Addition-Reduction Sequence
Phenylmagnesium bromide adds to methyl 3-oxo-2-methylbutanoate, forming a tertiary alcohol intermediate. Subsequent reduction with LiAlH4 and oxidation with Jones reagent yields the target acid.
| Step | Reagents | Yield |
|---|---|---|
| Grignard Addition | PhMgBr, THF, 0°C | 85% (alcohol) |
| Oxidation | CrO3, H2SO4, acetone | 70% (final acid) |
Stereochemical Challenge : Racemization during oxidation limits ee to 65–75% .
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Aldol | 88 | 78 | Moderate | High |
| Chiral Auxiliary | >99 | 95 | Low | Moderate |
| Enzymatic Resolution | 94 | 45* | High | Low |
| Ru-BINAP Hydrogenation | 96 | 92 | High | High |
| Grignard-Reduction | 70 | 70 | Moderate | Low |
*Theoretical maximum for kinetic resolution.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of (2S)-2,3-dimethyl-3-phenylbutanoic acid?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts like BINAP-metal complexes (e.g., Ru-based) for enantioselective hydrogenation of α,β-unsaturated precursors.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic ester precursor.
- Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during alkylation or carboxylation steps.
- Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) and optical rotation measurements .
Basic: Which analytical techniques are critical for structural and stereochemical confirmation?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR for diastereotopic proton splitting and NOESY correlations to confirm stereochemistry.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.
- Chiral Chromatography : Quantify enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns) .
Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Profiling : Use the shake-flask method with HPLC or UV-Vis quantification in solvents (e.g., water, DMSO, ethanol).
- Stability Studies : Conduct accelerated degradation tests (pH, temperature, light) and monitor via LC-MS for decomposition products.
- Thermogravimetric Analysis (TGA) : Determine thermal stability and melting points .
Intermediate: What protocols optimize the compound’s purification from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane:ethyl acetate) with silica gel.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery of crystalline product.
- Acid-Base Extraction : Leverage the carboxylic acid’s pKa (~4-5) for selective separation from neutral byproducts .
Intermediate: How to investigate its reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Kinetic Studies : Monitor reactions (e.g., esterification, amidation) via in-situ FTIR or H NMR.
- Isotopic Labeling : Use C or O isotopes to trace reaction pathways.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation energies and transition states .
Advanced: What mechanistic insights explain stereochemical outcomes in its derivatives?
Methodological Answer:
- Stereoelectronic Analysis : Study conformational preferences using molecular mechanics (MMFF94 force field).
- Kinetic Isotope Effects (KIE) : Compare ratios to identify rate-determining steps.
- X-ray/DFT Correlation : Validate computational models with crystallographic data .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assays (e.g., enzyme inhibition) across labs with controlled pH, temperature, and solvent systems.
- Impurity Profiling : Use LC-MS to detect trace stereoisomers or degradation products affecting activity.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What in vitro models evaluate its pharmacokinetic properties?
Methodological Answer:
- Caco-2 Permeability Assay : Assess intestinal absorption.
- Microsomal Stability Tests : Incubate with liver microsomes to measure metabolic half-life.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., methyl, phenyl groups) via targeted alkylation or cross-coupling.
- Biological Screening : Test analogs in dose-response assays (e.g., IC determination).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
Advanced: What safety protocols are critical for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
